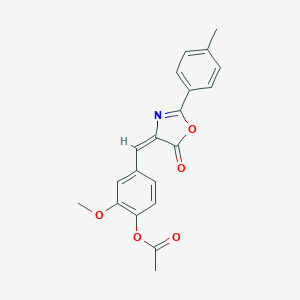
N,N'-Bis(3-pyridylmethyl)isophthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-Bis(3-pyridylmethyl)isophthalamide (abbreviated as 'BPIM') is a chemical compound that has been extensively studied in the field of chemical biology and bioinorganic chemistry. BPIM is a chelating ligand that can form stable complexes with metal ions, particularly with copper(II) ions. The unique structural properties of BPIM make it an attractive molecule for various scientific research applications.
作用機序
The mechanism of action of BPIM is based on its ability to form stable complexes with metal ions, particularly with copper(II) ions. The copper(II)-BPIM complex can interact with biological molecules such as proteins and DNA, leading to various biological effects.
Biochemical and Physiological Effects:
BPIM has been shown to exhibit various biochemical and physiological effects. For example, the copper(II)-BPIM complex can inhibit the activity of enzymes such as tyrosinase and catechol oxidase, which are involved in the production of melanin. BPIM has also been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
実験室実験の利点と制限
BPIM has several advantages for laboratory experiments. The synthesis of BPIM is simple and efficient, and the molecule can be easily purified using standard techniques. BPIM can form stable complexes with metal ions, which can be used as a platform for the development of new metal-based drugs. However, one of the limitations of BPIM is its relatively low solubility in water, which can limit its use in certain biological assays.
将来の方向性
There are several future directions for the study of BPIM. One potential direction is the development of new copper-based drugs using BPIM as a chelating ligand. Another direction is the study of the biological effects of BPIM and its copper(II) complex in various biological systems. Additionally, the synthesis of new derivatives of BPIM with improved solubility and biological activity could also be explored.
Conclusion:
In conclusion, N,N'-Bis(3-pyridylmethyl)isophthalamide is a versatile molecule with potential applications in various fields of research. The unique structural properties of BPIM make it an attractive molecule for the development of new metal-based drugs. The study of BPIM and its copper(II) complex can provide insights into the biological effects of metal ions and their interactions with biological molecules. Future research on BPIM could lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
BPIM can be synthesized using a simple and efficient method. The synthesis of BPIM involves the reaction of 3-pyridylmethylamine with isophthalic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting BPIM molecule can be purified using standard techniques such as column chromatography.
科学的研究の応用
BPIM has been extensively studied for its potential applications in various fields of research. One of the major applications of BPIM is in the development of new metal-based drugs. BPIM can form stable complexes with copper(II) ions, which can be used as a platform for the development of copper-based drugs for the treatment of various diseases such as cancer and neurodegenerative disorders.
特性
分子式 |
C20H18N4O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(23-13-15-4-2-8-21-11-15)17-6-1-7-18(10-17)20(26)24-14-16-5-3-9-22-12-16/h1-12H,13-14H2,(H,23,25)(H,24,26) |
InChIキー |
IIVCXQRFIACDDS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3 |
正規SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



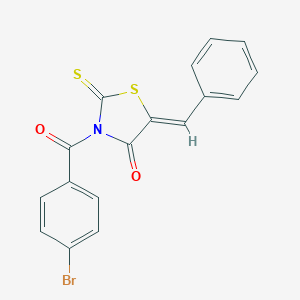

![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)

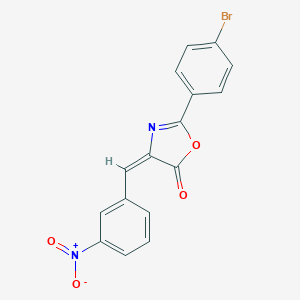
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
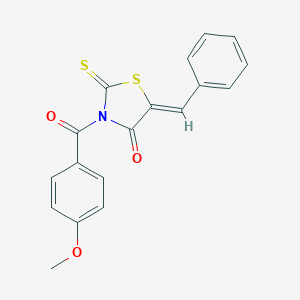
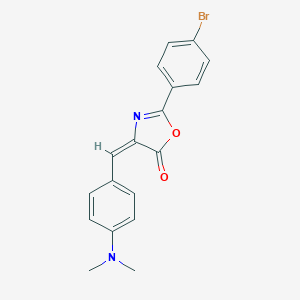
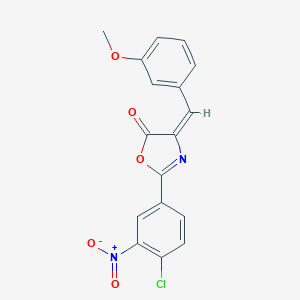
![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
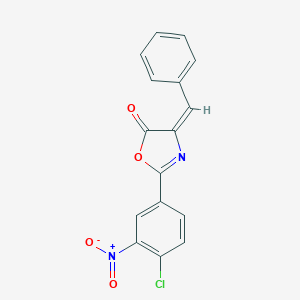
![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
